molecular formula C23H29NO5S B1191846 TVB-2640

TVB-2640

Cat. No. B1191846
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, TVB-2640 binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

1. Potential in Cancer Treatment

TVB-2640, as a fatty acid synthase (FASN) inhibitor, has shown promise in the treatment of various cancers, particularly nonalcoholic steatohepatitis (NASH) and solid tumors. In a Phase 2a trial, TVB-2640 demonstrated significant reduction in liver fat and improved biochemical, inflammatory, and fibrotic biomarkers in NASH patients (Loomba et al., 2021). Another study highlighted its target engagement and pharmacodynamic effect in solid tumor patients, showing decreased levels of palmitate derivatives and inhibition of the FASN pathway (O’Farrell et al., 2015).

2. Role in Non-Small Cell Lung Cancer (NSCLC)

TVB-2640 has been evaluated for its efficacy in KRAS-mutant NSCLC patients. The study found that TVB-2640 inhibits palmitate production and lipogenesis, with evidence of clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).

3. General Safety and Pharmacodynamics

A first-in-human study assessed the safety, pharmacokinetics, and pharmacodynamics of TVB-2640. It demonstrated potent FASN inhibition and a manageable safety profile in patients with solid tumors, suggesting further investigation in specific cancer types is warranted (Falchook et al., 2021).

4. Application in Breast Cancer

TVB-2640 showed promising responses in heavily pre-treated breast cancer patients, particularly when combined with paclitaxel. This suggests its potential as a novel treatment option for breast cancer (Brenner et al., 2017).

properties

Molecular Formula

C23H29NO5S

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.